4-tert-butyl-L-Homophe
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Overview
Description
4-tert-butyl-L-Homophe is an organic compound characterized by the presence of a tert-butyl group attached to a homophenyl structure
Preparation Methods
The synthesis of 4-tert-butyl-L-Homophe typically involves the alkylation of a homophenyl precursor with tert-butyl halides under basic conditions. One common method includes the use of tert-butyl bromide and a strong base like sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
4-tert-butyl-L-Homophe undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4), leading to the formation of various substituted products
Scientific Research Applications
4-tert-butyl-L-Homophe has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 4-tert-butyl-L-Homophe involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target being studied .
Comparison with Similar Compounds
4-tert-butyl-L-Homophe can be compared with other similar compounds, such as:
4-tert-Butylphenol: Known for its use in the production of epoxy resins and as a plasticizer.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Used as a precursor to biologically active natural products.
tert-Butanesulfinamide: Widely used in the synthesis of N-heterocycles and as a chiral auxiliary in asymmetric synthesis.
These compounds share the tert-butyl group, which imparts unique chemical properties and reactivity patterns, making them valuable in various applications.
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
(2S)-2-amino-4-(4-tert-butylphenyl)butanoic acid |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)11-7-4-10(5-8-11)6-9-12(15)13(16)17/h4-5,7-8,12H,6,9,15H2,1-3H3,(H,16,17)/t12-/m0/s1 |
InChI Key |
OULGJNVWQHMXSY-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)CC[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(C(=O)O)N |
Origin of Product |
United States |
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